molecular formula C15H13FN2OS B5750938 2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 156005-06-0

2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No.: B5750938
CAS No.: 156005-06-0
M. Wt: 288.3 g/mol
InChI Key: QYORTPNMEYAWPB-UHFFFAOYSA-N
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Description

2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as FMACB, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug development. FMACB belongs to the class of thiosemicarbazones, which are compounds known for their diverse biological activities, including antiviral, antitumor, and antiparasitic properties.

Scientific Research Applications

2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in drug development. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antiviral activity against the hepatitis C virus. In addition, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. The antiviral activity of this compound is thought to be due to its ability to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of ribonucleotide reductase, which leads to a decrease in DNA synthesis and repair. In addition, this compound has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits potent anticancer and antiviral activity, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is relatively unstable and can decompose over time, which can affect its activity. In addition, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.

Future Directions

There are several future directions for the study of 2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and viral infections. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its efficacy and safety. Additionally, this compound could be further modified to improve its stability and activity, which could enhance its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluorobenzoyl isothiocyanate with 4-methylphenyl hydrazinecarbothioamide. The reaction proceeds in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure this compound.

Properties

IUPAC Name

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYORTPNMEYAWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358220
Record name 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156005-06-0
Record name 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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